7-Methyl-3-methylene-7-octenyl propionate

Description

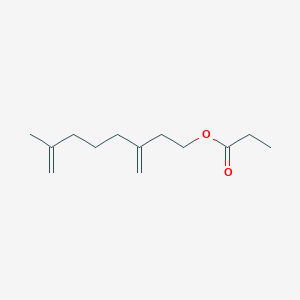

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H22O2 |

|---|---|

Molecular Weight |

210.31 g/mol |

IUPAC Name |

(7-methyl-3-methylideneoct-7-enyl) propanoate |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h2,4-10H2,1,3H3 |

InChI Key |

KRONWWNTASLWRC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCCC(=C)CCCC(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 3 Methylene 7 Octenyl Propionate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 7-methyl-3-methylene-7-octenyl propionate (B1217596) reveals several logical bond disconnections that form the basis for various synthetic strategies. The most apparent disconnection is at the ester linkage, separating the C10 alcohol moiety, 7-methyl-3-methylene-7-octen-1-ol, from the propionyl group. This suggests a direct esterification as a final step in the synthesis. google.com

Further disconnection of the C10 alcohol backbone leads to key building blocks. One common strategy involves a C-C bond disconnection that breaks the molecule into two C5 fragments. google.comgoogle.com This approach is advantageous as it often utilizes readily available starting materials. For instance, the bond between C4 and C5 can be disconnected, leading to synthons that can be derived from isoprene (B109036) or related C5 units. Another retrosynthetic approach considers the exocyclic methylene (B1212753) group as a key structural feature to be installed, potentially via a Wittig-type reaction or elimination reaction.

The key disconnections can be summarized as:

Ester Bond Disconnection: This leads to 7-methyl-3-methylene-7-octen-1-ol and a propionyl source (e.g., propionic acid, propionyl chloride, or propionic anhydride).

C4-C5 Bond Disconnection: This breaks the carbon skeleton into two five-carbon units, which is a common strategy in terpene synthesis. google.comgoogle.com

Disconnection at the Exocyclic Methylene Group: This suggests the formation of this key functional group late in the synthesis.

These disconnections have paved the way for the development of the classical synthetic routes detailed in the following sections.

Classical Synthetic Routes to the Chemical Compound

Several classical synthetic routes have been established for the preparation of 7-methyl-3-methylene-7-octenyl propionate, each with its own set of advantages and challenges.

A straightforward and common method for the synthesis of this compound is the direct esterification of its corresponding alcohol, 7-methyl-3-methylene-7-octen-1-ol. google.com This alcohol can be synthesized through various methods, including the reaction of a dianion of 3-methyl-3-buten-1-ol (B123568) with a suitable electrophile. google.com

The esterification can be achieved by reacting the alcohol with propionic acid or its more reactive derivatives, such as propionyl chloride or propionic anhydride (B1165640). google.com The use of propionic anhydride, for example, involves heating the alcohol with the anhydride, followed by an aqueous workup to isolate the desired ester. google.com Optimization of this reaction often involves the use of a base, such as pyridine, to scavenge the acid byproduct and drive the reaction to completion, particularly when using propionyl chloride. google.com

| Reactants | Reagents/Conditions | Product | Reference |

| 7-methyl-3-methylene-7-octen-1-ol, Propionic anhydride | Heat (120 °C), 4 hours | This compound | google.com |

| 7-methyl-3-methylene-7-octen-1-ol, Propionyl chloride | Pyridine, dry ether, 0 °C to room temperature | This compound | google.com |

| 7-methyl-3-methylene-7-octen-1-ol, Propionic acid | Dicyclohexylcarbodiimide (DCC), aprotic solvent | This compound | google.com |

An efficient and selective method for the synthesis of this compound involves a two-step process: a coupling reaction to form a halide intermediate, followed by propionyloxylation. google.comgoogle.com This strategy often starts from two readily synthesizable five-carbon building blocks. google.com

The first step involves the coupling of a nucleophile (e.g., an organometallic reagent) with an electrophile containing a leaving group to form a 7-methyl-3-methylene-7-octenyl halide (chloride, bromide, or iodide). google.com The resulting halide is a key intermediate that can be purified, often by distillation, before proceeding to the next step. google.com

The second step is the propionyloxylation of the halide intermediate. google.com This is typically achieved by reacting the 7-methyl-3-methylene-7-octenyl halide with a salt of propionic acid, such as sodium propionate, in a suitable solvent like N,N-dimethylacetamide. google.com This nucleophilic substitution reaction yields the final product, this compound. google.com

| Intermediate | Reagents/Conditions | Product | Reference |

| 7-methyl-3-methylene-7-octenyl bromide | Sodium propionate, N,N-dimethylacetamide, 92°C | This compound | google.com |

The halide intermediate can also be synthesized via the halogenation of 7-methyl-3-methylene-7-octen-1-ol using standard halogenating agents. google.com

The addition of organocuprate reagents to alkynes has been utilized as a key reaction in the synthesis of this compound. google.com Organocuprates, also known as Gilman reagents, are valuable in organic synthesis for their ability to form carbon-carbon bonds through conjugate addition and substitution reactions. masterorganicchemistry.com In this context, an organocuprate can be added to a suitably functionalized alkyne to construct the carbon skeleton of the target molecule. This approach offers a high degree of control over the stereochemistry of the resulting double bond. wikipedia.org The resulting vinylcopper intermediate can then be further elaborated to introduce the necessary functional groups to complete the synthesis of the target ester.

Another synthetic route involves a one-carbon homologation of a β-keto ester. cdnsciencepub.com This strategy has been employed in the synthesis of the isomeric components of the San Jose scale pheromone, including this compound. cdnsciencepub.com The synthesis starts with a common β-keto ester intermediate, which is then subjected to a one-carbon insertion reaction. cdnsciencepub.comorgsyn.org This homologation can be achieved through various methods, including those involving donor-acceptor cyclopropanes. orgsyn.org The resulting elongated carbon chain is then further manipulated to install the required functional groups and unsaturations to arrive at the final product.

Stereoselective and Enantioselective Synthesis Considerations

While this compound itself is achiral, the synthesis of its isomers, which are also components of the San Jose scale pheromone, requires careful consideration of stereoselectivity. cdnsciencepub.com For instance, the synthesis of the (Z)- and (E)-isomers of 3,7-dimethyl-2,7-octadien-1-yl propanoate, which are often synthesized alongside the target compound, relies on stereospecific methods to control the geometry of the trisubstituted double bond. cdnsciencepub.com

One approach to achieve stereoselectivity involves the use of copper-catalyzed coupling of a Grignard reagent with an enol phosphate (B84403) derived from a β-keto ester. cdnsciencepub.com By carefully choosing the reaction conditions, either the E- or Z-enol phosphate can be prepared selectively, which in turn leads to the stereospecific formation of the corresponding trisubstituted alkene. cdnsciencepub.com

While enantioselective synthesis is not directly applicable to the achiral target molecule, the principles of asymmetric synthesis are crucial in the synthesis of other chiral terpenoid natural products. These methods often involve the use of chiral catalysts or auxiliaries to introduce stereocenters with high enantiomeric excess.

Novel and Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have emphasized the development of more sustainable and environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Strategies for Targeted Transformations

The use of catalysts is a cornerstone of green chemistry, as they can enable new reaction pathways with higher selectivity and lower energy consumption. In the context of terpene ester synthesis, several catalytic strategies are being explored.

Emerging Catalytic Methods:

Biocatalysis: Enzymes, particularly lipases, are increasingly used for the synthesis of esters. Lipase-catalyzed esterification or transesterification offers several advantages, including high selectivity, mild reaction conditions, and the avoidance of harsh acidic or basic catalysts. For example, Candida antarctica lipase (B570770) B (CALB) is a highly efficient catalyst for the esterification of terpene alcohols. This enzymatic approach could be directly applied to the final step in the synthesis of this compound, reacting 7-methyl-3-methylene-7-octen-1-ol with a propionate source.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. For terpene functionalization, mesoporous materials modified with transition metals like titanium and vanadium have shown promise in catalytic oxidations. conicet.gov.ar Supramolecular assemblies are also being investigated as biomimetic catalysts for terpene modifications, offering the potential for high regioselectivity and stereoselectivity. illinois.edu

Organocatalysis: Small organic molecules can be used to catalyze a wide range of transformations, avoiding the use of potentially toxic and expensive metal catalysts. While specific applications to this target molecule are not widely reported, organocatalysis is a rapidly growing field with the potential for developing new, greener synthetic routes.

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals. evonik.comnih.govwikipedia.orgelveflow.comresearchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for automation and process optimization.

Potential Applications of Flow Chemistry:

| Synthetic Step | Advantage in Flow |

| Esterification | Precise temperature control can improve reaction rates and yields. The continuous removal of byproducts (e.g., water) can drive the reaction to completion. |

| Multi-step Synthesis | Unstable intermediates can be generated and used in situ without the need for isolation, improving overall efficiency and safety. |

| Purification | In-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, can be integrated into the flow process, leading to a streamlined workflow. |

Derivatization and Analog Synthesis from the Chemical Compound Scaffold

The synthesis of derivatives and analogs of a lead compound is a crucial step in understanding its structure-activity relationships (SAR). In a non-pharmacological context, such as the study of insect pheromones, SAR studies can help to identify the key structural features responsible for biological activity and to design more potent or selective analogs. nih.govnih.gov

Structural Modifications for SAR Studies (non-pharmacological)

The scaffold of this compound offers several positions for structural modification to probe its interaction with biological systems, for example, insect olfactory receptors.

Potential Structural Modifications for SAR Studies:

| Modification Site | Type of Modification | Rationale |

| Propionate Ester | - Varying the length of the alkyl chain (e.g., acetate (B1210297), butyrate). - Introducing unsaturation or branching in the alkyl chain. - Replacing the ester with other functional groups (e.g., ether, carbonate). | To determine the importance of the size, shape, and electronic properties of the ester group for biological activity. |

| Alkyl Chain | - Altering the length of the carbon backbone. - Introducing or removing double bonds. - Changing the position of the methylene and methyl groups. | To investigate the role of the overall chain length and the position of the unsaturation and branching on the molecule's conformation and binding affinity. |

| Terminal Isopropenyl Group | - Hydrogenation to an isobutyl group. - Isomerization to an internal double bond. - Replacement with other functional groups. | To assess the contribution of the terminal double bond and the gem-dimethyl groups to the biological activity. |

By systematically synthesizing and evaluating the biological activity of such analogs, a detailed understanding of the SAR for this class of compounds can be developed. This knowledge can then be used to design new molecules with tailored properties.

Exploration of Chemically Related Species (e.g., 7-methyl-3-methylene-7-octenyl acetate)

The synthesis of analogs of this compound, such as 7-methyl-3-methylene-7-octenyl acetate, often employs similar synthetic strategies, leveraging common intermediates and reaction pathways. The primary difference lies in the final esterification step, where an acetylating agent is used in place of a propionylating agent. The core of these syntheses frequently involves the construction of the C10 alcohol backbone, 7-methyl-3-methylene-7-octen-1-ol, or a suitable halide derivative, which is then esterified.

One prominent synthetic route involves a coupling reaction to form a halide intermediate, which is then converted to the desired ester. For instance, a 7-methyl-3-methylene-7-octenyl halide can be synthesized by coupling a nucleophile and an electrophile. This halide is a versatile intermediate that can be reacted with the sodium salt of a carboxylic acid to yield the corresponding ester. google.com To produce 7-methyl-3-methylene-7-octenyl acetate via this method, 7-methyl-3-methylene-7-octenyl chloride or bromide would be reacted with sodium acetate.

Another established method begins with the synthesis of 7-methyl-3-methylene-7-octen-1-ol. google.com This alcohol can then be acylated to form the final ester product. For the synthesis of the acetate analog, 7-methyl-3-methylene-7-octen-1-ol would be reacted with an acetylating agent such as acetic anhydride or acetyl chloride. google.com This approach offers a straightforward final step to introduce the desired ester functionality.

The table below outlines the key synthetic transformations for producing 7-methyl-3-methylene-7-octenyl acetate, drawing parallels from the established synthesis of the propionate analog.

| Starting Material | Reagent(s) | Intermediate | Final Product | Reaction Type |

| 7-methyl-3-methylene-7-octenyl chloride | Sodium acetate | - | 7-methyl-3-methylene-7-octenyl acetate | Nucleophilic Substitution |

| 7-methyl-3-methylene-7-octenyl bromide | Sodium acetate | - | 7-methyl-3-methylene-7-octenyl acetate | Nucleophilic Substitution |

| 7-methyl-3-methylene-7-octen-1-ol | Acetic anhydride | - | 7-methyl-3-methylene-7-octenyl acetate | Acylation/Esterification |

| 7-methyl-3-methylene-7-octen-1-ol | Acetyl chloride | - | 7-methyl-3-methylene-7-octenyl acetate | Acylation/Esterification |

These methodologies demonstrate that the synthesis of 7-methyl-3-methylene-7-octenyl acetate is analogous to that of its propionate counterpart, primarily differing in the choice of the acylating reagent in the final esterification step. The selection of a specific synthetic route would depend on factors such as the availability of starting materials, desired yield, and scalability of the process.

Chemical Reactivity and Mechanistic Studies of 7 Methyl 3 Methylene 7 Octenyl Propionate

Reaction Pathways and Transformation Mechanisms

The reaction pathways of 7-Methyl-3-methylene-7-octenyl propionate (B1217596) are primarily governed by the ester linkage and the two alkene groups. The exocyclic 1,1-disubstituted alkene and the trisubstituted alkene exhibit different reactivity profiles, allowing for potential regioselective modifications.

The propionate ester group is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. This reversible reaction regenerates the corresponding alcohol and carboxylic acid. fiveable.me

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (e.g., H₃O⁺), the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of the alcohol, 7-methyl-3-methylene-7-octen-1-ol, yields propionic acid and regenerates the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This addition-elimination mechanism results in the formation of a carboxylate salt (sodium propionate) and the alcohol, 7-methyl-3-methylene-7-octen-1-ol. This process is irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.

Cleavage of the ester's leaving group is also a critical step in certain catalytic processes, such as enzyme-like cyclization reactions observed in related terpene acetates, where the cleavage is often the rate-determining step. scispace.comnih.gov

The presence of two double bonds allows for a range of addition reactions. The upgrading of terpenes often involves catalytic transformations that take advantage of these unsaturated sites. researchgate.netmdpi.com

Epoxidation: The double bonds can be converted to epoxides using peroxy acids (e.g., m-CPBA) or through metal-catalyzed oxidation with oxidants like hydrogen peroxide. mdpi.com The trisubstituted double bond at the 7-position is generally more electron-rich and thus more nucleophilic than the exocyclic double bond at the 3-position, suggesting it would be the preferred site for electrophilic attack during epoxidation. Catalytic systems based on manganese, tungsten, or Jacobsen-type catalysts have been effectively used for the epoxidation of various terpenes. mdpi.com

Addition Reactions: Other addition reactions include:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) would reduce one or both double bonds, leading to the formation of 7-methyl-3-methyleneoctyl propionate or 3,7-dimethyloctyl propionate.

Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across a double bond can be achieved using a mixture of carbon monoxide and hydrogen with transition metal catalysts like cobalt or rhodium complexes. researchgate.net This reaction can be used to introduce new functional groups and synthesize valuable aldehydes.

| Reactant | Reagent/Catalyst System | Major Product | Minor Product |

|---|---|---|---|

| This compound | m-CPBA or H₂O₂/Na₂WO₄ | (7,8-Epoxy-7-methyl-3-methyleneoctyl) propanoate | (3,4-Epoxy-7-methyl-7-octenyl) propanoate |

Beyond epoxidation, the alkene functionalities are subject to various other oxidative and reductive transformations. Oxyfunctionalization is a key strategy for altering the properties of terpenes. mdpi.com

Oxidation:

Diol Formation: Oxidizing agents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the double bonds into vicinal diols (glycols).

Oxidative Cleavage: Stronger oxidation with agents like hot, concentrated KMnO₄ or ozone (O₃) followed by a workup can cleave the double bonds entirely, yielding ketones, aldehydes, or carboxylic acids depending on the substitution of the alkene and the reaction conditions.

Reduction: As mentioned, catalytic hydrogenation is the primary method for the reduction of the alkene groups. The choice of catalyst and reaction conditions can sometimes allow for selective hydrogenation of the less sterically hindered double bond.

Acid catalysis can induce the isomerization of the double bonds within the molecule. In many terpene systems, acid catalysts promote the migration of double bonds to form more thermodynamically stable isomers, often moving them into conjugation or resulting in a higher degree of substitution. mdpi.com For this compound, potential isomerization pathways could involve the migration of the exocyclic double bond at the 3-position to form a more stable internal trisubstituted or tetrasubstituted double bond. This is analogous to the isomerization of α-pinene to camphene (B42988) and limonene (B3431351) using solid acid catalysts. mdpi.com

Role in Organic Transformations and Catalytic Cycles

This compound serves as a valuable molecule in organic transformations. Its synthesis involves the acylation of 7-methyl-3-methylene-7-octen-1-ol, which is built from smaller chemical units, highlighting its role as a target molecule in multi-step synthesis. google.com

In the context of catalytic cycles, terpene esters are recognized as important substrates. For instance, detailed mechanistic studies on terpene cyclization catalyzed by supramolecular structures show that the ester leaving group plays a crucial role in product selectivity and that its cleavage can be the rate-determining step of the catalytic cycle. scispace.comnih.gov This suggests that this compound could act as a precursor in similar biomimetic catalytic systems to generate complex cyclic structures.

Photochemical and Radiolytic Degradation Pathways (academic focus)

The study of degradation pathways under high-energy conditions like gamma radiation provides insight into the stability of molecules. Research on the radiolysis of various terpenes and esters offers a framework for predicting the degradation of this compound. researchgate.net

Radiolysis: When subjected to high-energy gamma radiation, terpenes can undergo several transformations, including polymerization and radioracemization. researchgate.netoup.com For this compound, the alkene moieties would be susceptible to radiation-induced polymerization, forming oligomers or resinous materials, a phenomenon observed with β-pinene. researchgate.net

Bond Cleavage: Radiolysis of esters, particularly nitrate (B79036) esters, shows that degradation often occurs at the functional group's trigger linkage. nih.govosti.gov For a propionate ester, this would imply cleavage of the C–O bond between the acyl group and the oxygen atom, or the O–C bond between the oxygen and the alkyl chain. This would lead to the formation of various radical species and smaller, volatile degradation products. Studies on the radiolysis of dodecyl nitrate have shown the formation of alcohols and aldehydes resulting from the scission of the ester linkage. nih.gov The degradation of polycarboxylate esters under gamma irradiation also confirms the cleavage of ester bonds.

| Process | Affected Functional Group | Potential Products | Reference Compound Behavior |

|---|---|---|---|

| Polymerization | Alkene Groups | Oligomers/Polymers | β-pinene forms a resin upon irradiation. researchgate.net |

| Ester Cleavage | Propionate Ester | 7-methyl-3-methylene-7-octen-1-ol, Propionic acid derivatives, Aldehydes | Nitrate esters show scission at the trigger linkage. nih.gov |

| Backbone Scission | Carbon-Carbon Bonds | Volatile hydrocarbons (alkanes, alkenes) | Dodecyl nitrate produces volatile alkanes/alkenes. nih.gov |

By-product Formation and Suppression in Synthetic Routes (e.g., 7-methyl-3-methylene-1,7-octadiene formation)

A key synthetic pathway to this compound involves the SN2 (bimolecular nucleophilic substitution) reaction of a 7-methyl-3-methylene-7-octenyl halide with a propionate salt. google.com In this process, a leaving group, such as a halide, is displaced by the propionate nucleophile to form the target ester. However, a competitive elimination reaction can occur, leading to the formation of the diene by-product. google.com

The competition between the desired substitution reaction and the undesired elimination reaction is a common challenge in organic synthesis. The formation of 7-methyl-3-methylene-1,7-octadiene occurs through the elimination of a hydrogen halide from the 7-methyl-3-methylene-7-octenyl halide intermediate. google.com The selection of appropriate reaction conditions is therefore crucial to favor the substitution pathway and suppress the formation of the diene by-product. google.com

Research has demonstrated a synthetic protocol starting from 7-methyl-3-methylene-7-octenyl chloride. In a specific example, the reaction of 7-methyl-3-methylene-7-octenyl chloride with sodium propionate in N,N-dimethylformamide, with the addition of sodium iodide, was stirred for 8 hours at a temperature range of 80 to 110°C, followed by stirring at room temperature for 14 hours. google.com Subsequent purification by distillation under reduced pressure yielded both the desired product and the by-product. This particular set of conditions resulted in a 74% yield of this compound and an 11% yield of the by-product 7-methyl-3-methylene-1,7-octadiene. google.com

The following table summarizes the yields obtained in this specific synthetic example:

| Compound | Starting Material | Reagents | Solvent | Conditions | Yield (%) |

| This compound | 7-methyl-3-methylene-7-octenyl chloride | Sodium propionate, Sodium iodide | N,N-dimethylformamide | 80-110°C for 8h, then RT for 14h | 74 |

| 7-methyl-3-methylene-1,7-octadiene | 7-methyl-3-methylene-7-octenyl chloride | Sodium propionate, Sodium iodide | N,N-dimethylformamide | 80-110°C for 8h, then RT for 14h | 11 |

Table 1: Yields of this compound and the by-product 7-methyl-3-methylene-1,7-octadiene in a specific synthetic route. google.com

Further optimization of reaction parameters such as temperature, solvent polarity, and the nature of the base and leaving group can be explored to minimize the elimination reaction and enhance the yield of the target ester.

Biosynthesis and Biotransformation of 7 Methyl 3 Methylene 7 Octenyl Propionate

Precursor Identification and Metabolic Intermediates

The carbon skeleton of 7-Methyl-3-methylene-7-octenyl propionate (B1217596) is derived from fundamental building blocks of primary metabolism. The ten-carbon alcohol portion is of terpenoid origin, specifically an irregular monoterpene, while the three-carbon propionate is derived from a short-chain fatty acid pathway.

The biosynthesis of the irregular monoterpene backbone begins with the universal five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway, typically active in the cytoplasm and mitochondria, or the methylerythritol 4-phosphate (MEP or DOXP) pathway, which operates in the plastids of plants and some microorganisms.

A key distinction in the formation of irregular monoterpenes, such as the lavandulyl skeleton from which 7-methyl-3-methylene-7-octen-1-ol is derived, is the unusual head-to-middle condensation of two DMAPP molecules. nih.govresearchgate.net This contrasts with the head-to-tail condensation of DMAPP and IPP that forms geranyl diphosphate (GPP), the precursor to regular monoterpenes. mdpi.com This crucial step is catalyzed by a specific type of enzyme, a cis-prenyl diphosphate synthase, leading to the formation of lavandulyl diphosphate (LPP). nih.govresearchgate.net Subsequent enzymatic modifications, likely involving a phosphatase and potentially other enzymes, would convert LPP to 7-methyl-3-methylene-7-octen-1-ol.

The propionate moiety is biosynthesized from propionyl-CoA. nih.govwikipedia.org There are several metabolic routes to propionyl-CoA, including the catabolism of odd-chain fatty acids and the breakdown of certain amino acids such as isoleucine, valine, and methionine. nih.govwikipedia.org The specific pathway utilized for the production of propionyl-CoA for the esterification of the terpene alcohol would depend on the organism and its metabolic state.

| Precursor/Intermediate | Metabolic Pathway | Role in Biosynthesis |

| Isopentenyl Diphosphate (IPP) | Mevalonate (MVA) or Methylerythritol Phosphate (B84403) (MEP) | C5 building block for the terpene backbone |

| Dimethylallyl Diphosphate (DMAPP) | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) | C5 building block for the terpene backbone |

| Lavandulyl Diphosphate (LPP) | Irregular Monoterpene Biosynthesis | C10 intermediate formed from two DMAPP units |

| 7-Methyl-3-methylene-7-octen-1-ol | Irregular Monoterpene Biosynthesis | Alcohol moiety of the final ester |

| Propionyl-CoA | Amino Acid Catabolism, Odd-Chain Fatty Acid Oxidation | Activated C3 precursor for the propionate moiety |

Enzymatic Pathways and Mechanistic Elucidation of Biocatalysis

The biosynthesis of 7-Methyl-3-methylene-7-octenyl propionate is a multi-step process, each catalyzed by a specific class of enzymes. The elucidation of these enzymatic mechanisms is key to understanding the formation of this natural product.

The initial and most critical step in the formation of the irregular monoterpene alcohol is catalyzed by a lavandulyl diphosphate synthase (LPPS) , a type of cis-prenyl diphosphate synthase. nih.govresearchgate.net This enzyme facilitates the unique head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate. The activity of this enzyme is fundamental in diverting metabolic flux away from the formation of regular monoterpenes.

Following the synthesis of LPP, a phosphatase is required to remove the diphosphate group, yielding the free alcohol, lavandulylol. Further enzymatic modifications by isomerases or other enzymes may be necessary to produce the specific isomer, 7-methyl-3-methylene-7-octen-1-ol.

The final step in the biosynthesis is the esterification of 7-methyl-3-methylene-7-octen-1-ol with propionyl-CoA. This reaction is catalyzed by an acyltransferase , likely a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases, which are known to be involved in the formation of a wide variety of plant esters. These enzymes typically utilize an acyl-CoA as the acyl donor and an alcohol as the acceptor.

| Enzyme Class | Function | Substrates | Product |

| Lavandulyl Diphosphate Synthase (LPPS) | Head-to-middle condensation | 2 x Dimethylallyl Diphosphate (DMAPP) | Lavandulyl Diphosphate (LPP) |

| Phosphatase | Dephosphorylation | Lavandulyl Diphosphate (LPP) | Lavandulol |

| Isomerase/Other modifying enzymes | Isomeric rearrangement | Lavandulol | 7-Methyl-3-methylene-7-octen-1-ol |

| Acyltransferase | Esterification | 7-Methyl-3-methylene-7-octen-1-ol, Propionyl-CoA | This compound |

Enzymatic reactions are often highly stereoselective, resulting in the production of a specific stereoisomer of a chiral molecule. While the stereochemistry of naturally occurring this compound is not extensively detailed in the available literature, it is expected that its biosynthesis would be under strict stereochemical control. The active site of the lavandulyl diphosphate synthase would dictate the stereochemistry of the initial carbon-carbon bond formation, and subsequent enzymes would maintain or modify this stereochemistry. Similarly, acyltransferases can exhibit stereoselectivity for their alcohol substrates. Any chiral centers in the final molecule would be the result of the high fidelity of these biocatalysts.

Regulation of Biosynthetic Processes

The biosynthesis of terpenoids and their derivatives is tightly regulated at multiple levels to ensure that their production is coordinated with the developmental and environmental needs of the organism. Transcriptional regulation of the genes encoding the biosynthetic enzymes is a key control point. Transcription factors, such as those from the AP2/ERF, bHLH, and WRKY families, are known to regulate terpenoid biosynthetic pathways in plants. mdpi.com The expression of these regulatory proteins can be induced by various stimuli, including herbivory, pathogen attack, and developmental cues.

Metabolic channeling and the formation of metabolons (multi-enzyme complexes) can also play a role in regulating the biosynthesis of this compound. By co-localizing the enzymes of the pathway, the metabolic intermediates can be efficiently passed from one active site to the next, increasing catalytic efficiency and preventing the diffusion of potentially toxic intermediates.

Microbial and Plant Biotransformation Studies

Microorganisms, particularly fungi and bacteria, are known to perform a wide array of reactions on terpenoids, including hydroxylations, oxidations, reductions, and isomerizations. jmaps.innih.govreseaprojournal.comnih.govresearchgate.net These reactions are typically mediated by cytochrome P450 monooxygenases and other oxidoreductases. If this compound were subjected to microbial biotransformation, one could expect modifications such as hydroxylation at various positions on the terpene backbone or reduction of the double bonds. The ester linkage could also be a target for microbial esterases, leading to hydrolysis and the formation of the corresponding alcohol and propionic acid.

Plants and plant cell cultures are also capable of biotransforming xenobiotics and natural products, including esters. nih.govmdpi.comunl.edu Plant-mediated reactions often involve reductions, hydroxylations, and glycosylations. For instance, the ester group of this compound could be hydrolyzed by plant esterases. unl.edu The resulting alcohol could then be a substrate for further modifications, such as glycosylation, which would increase its water solubility.

| Biotransformation Agent | Potential Reaction Types | Potential Products |

| Microorganisms (Fungi, Bacteria) | Hydroxylation, Oxidation, Reduction, Isomerization, Hydrolysis | Hydroxylated derivatives, Carbonyl compounds, Saturated analogs, Isomers, 7-Methyl-3-methylene-7-octen-1-ol and Propionic acid |

| Plants / Plant Cell Cultures | Hydrolysis, Reduction, Glycosylation | 7-Methyl-3-methylene-7-octen-1-ol and Propionic acid, Saturated analogs, Glycosides of the alcohol |

Ecological and Biological Roles of 7 Methyl 3 Methylene 7 Octenyl Propionate Non Human Focus

Role in Inter-species Chemical Communication

Semiochemicals are vital for communication across different species, influencing behaviors essential for survival and reproduction. 7-Methyl-3-methylene-7-octenyl propionate (B1217596) is a well-documented example of such a compound, functioning primarily within the context of insect pheromonal systems.

The most extensively researched biological role of 7-Methyl-3-methylene-7-octenyl propionate is as a major component of the female-produced sex pheromone of the San Jose scale, Quadraspidiotus perniciosus. ulisboa.ptchemecol.org This minute armored scale insect is a significant and widespread pest of deciduous fruit and nut trees. tgjonesonline.co.ukentsoc.org The wingless female scales release a specific blend of volatile compounds to attract the short-lived, winged males for mating. tgjonesonline.co.uk

Research has identified the natural pheromone blend of the San Jose scale as consisting of three primary components. This compound is a principal constituent, complemented by two other isomers. A 1981 study analyzing the airborne extracts from virgin female scales determined the relative composition of this natural pheromone blend. ulisboa.pt

Table 1: Composition of the Natural Sex Pheromone of San Jose Scale (Quadraspidiotus perniciosus)

| Pheromone Component | Chemical Name | Relative Percentage in Natural Blend ulisboa.pt |

|---|---|---|

| Component I | This compound | 48.5% |

| Component II | (Z)-3,7-Dimethyl-2,7-octadien-1-yl propanoate | 46.7% |

| Component III | (E)-3,7-Dimethyl-2,7-octadien-1-yl propanoate | 4.8% |

The identification and synthesis of these components have been pivotal for developing species-specific pest management strategies, such as population monitoring with baited traps and mating disruption. chemecol.orgtgjonesonline.co.uk

The process by which a male San Jose scale detects and recognizes this compound involves a complex molecular cascade within its antennae. In insects generally, this process begins when pheromone molecules enter pores on the surface of antennal sensilla and are transported through the aqueous sensillar lymph by Pheromone-Binding Proteins (PBPs). These proteins bind to the hydrophobic pheromone molecules, solubilizing them and protecting them from degradation before delivering them to receptors on the surface of olfactory receptor neurons (ORNs).

The binding of the pheromone to an Olfactory Receptor (OR) initiates a signal transduction cascade, leading to the opening of ion channels and the generation of an electrical signal. This signal is then transmitted to the insect's brain, where it is processed, leading to a specific behavioral response.

While this general model of insect chemoreception is well-established, specific research identifying the particular Pheromone-Binding Proteins, Olfactory Receptors, and co-receptors (such as Orco) responsible for the detection of this compound in Quadraspidiotus perniciosus has not been detailed in available scientific literature. Such studies would require advanced techniques like antennal transcriptome analysis and functional characterization of candidate receptor proteins. chemecol.org

The primary behavioral response elicited by this compound and its co-components in male San Jose scales is attraction and upwind flight towards the pheromone source, facilitating mate location. tgjonesonline.co.uk This attraction is highly specific and forms the basis for its use in monitoring traps, where a synthetic lure releases the pheromone to capture male scales, allowing growers to assess population levels. chemecol.orgnih.gov

The relationship between the concentration (dose) of the pheromone and the intensity of the behavioral response is critical. In an ecological context, a male scale must be able to detect the low concentrations released by a single female from a distance, while also being able to precisely locate her at close range.

This dose-response relationship is exploited in the pest control strategy of mating disruption. This technique involves saturating an orchard atmosphere with high concentrations of the synthetic pheromone released from dispensers. tgjonesonline.co.ukentsoc.org This high-dose environment is believed to disrupt mating in several ways:

Competitive Attraction: The synthetic dispensers create numerous "false trails" that compete with the plumes from actual females, making it difficult for males to find them.

Sensory Adaptation/Habituation: Constant exposure to high concentrations can adapt or habituate the male's antennal receptors, rendering them temporarily insensitive to the pheromone. One researcher described this effect as the male's brain getting "fried," preventing them from responding to any pheromone source. biorxiv.org

Camouflage: The high background concentration of the pheromone can mask the subtle gradients in the natural plumes released by females, making them impossible to track.

Studies have indicated that lower dispenser densities may still be effective, suggesting a complex, non-linear dose-response relationship where a certain threshold is needed for disruption, but excessive concentrations may not provide additional benefit. biorxiv.org However, detailed public data quantifying the precise attraction thresholds or electroantennogram (EAG) responses of male Q. perniciosus to varying doses of this compound are limited.

Table 2: Application of Dose-Response in San Jose Scale Management

| Pheromone Dose Level | Ecological / Management Context | Elicited Male Behavior |

|---|---|---|

| Low (e.g., single female) | Natural Mate Finding | Attraction, upwind flight, source location. |

| Controlled Low Dose (e.g., lure) | Population Monitoring | Attraction to a point source (trap). nih.gov |

| High (e.g., mating disruption dispensers) | Pest Control | Confusion, sensory habituation, inability to locate females. tgjonesonline.co.ukentsoc.org |

Volatile organic compounds (VOCs) are crucial for plant communication, serving to attract pollinators, deter herbivores, or signal to neighboring plants. These compounds are typically terpenes, benzenoids, or fatty acid derivatives. Despite the structural relation of this compound to monoterpenoids commonly found in plants, a thorough review of scientific literature and databases of plant-emitted volatiles does not indicate that this specific ester is produced or released by plants. Its documented role in nature appears to be exclusively as an insect-produced semiochemical.

As a Component of Insect Pheromones (e.g., San Jose Scale)

Impact on Microbial Ecology and Metabolomics

Insect pheromones, when released into the environment, have the potential to interact with and be metabolized by microbial communities in the soil and on plant surfaces (the phyllosphere). Microorganisms could potentially degrade the pheromone, affecting the signal's persistence and efficacy. Conversely, the pheromone could influence the composition or metabolic activity of the microbiome.

Metabolomics, the study of the complete set of small-molecule metabolites within an organism or system, is a powerful tool for investigating pheromone biosynthesis and degradation. agriscigroup.usnih.gov However, specific studies applying metabolomics to understand the impact of this compound on microbial ecology, or its degradation pathways by environmental microbes, are not present in the current body of scientific literature. Research in this area would be needed to understand the broader ecological impact of its use in agricultural settings.

Environmental Distribution and Persistence in Ecosystems

When used in agricultural applications like mating disruption, this compound is released into the ecosystem from polymer dispensers over a period of weeks to months. Its subsequent distribution and persistence are governed by its chemical properties and environmental factors. As a volatile organic compound, it is primarily distributed through the air. Deposition onto soil and plant surfaces will occur, where it can be subject to various degradation processes.

Generally, insect pheromones are considered to be non-persistent and environmentally benign due to their specificity and rapid degradation. nih.gov Potential degradation pathways include:

Photolysis: Degradation by sunlight.

Oxidation: Reaction with atmospheric oxidants like ozone.

Hydrolysis: The ester linkage could be susceptible to breaking in the presence of water.

Microbial Degradation: Breakdown by bacteria or fungi in the soil or on plant surfaces.

Despite these general principles, specific quantitative data on the environmental fate of this compound—such as its half-life in soil and water, its potential for leaching, or the identity of its degradation products—are not available in published research. Such studies are essential for a comprehensive environmental risk assessment but have not been a primary focus of the existing chemical ecology literature concerning this compound.

Advanced Analytical Methodologies for 7 Methyl 3 Methylene 7 Octenyl Propionate Research

Spectroscopic Techniques for Mechanistic Elucidation and Structural Dynamics (beyond basic identification)

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 7-Methyl-3-methylene-7-octenyl propionate (B1217596) and its derivatives, particularly when dealing with complex structures or isomeric mixtures. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within the molecule. youtube.comsdsu.eduwikipedia.org

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the carbon skeleton. This is crucial for tracing the connectivity within the octenyl chain and the propionate moiety.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which protons are attached to which carbons. nih.gov This technique is fundamental for assigning the carbon skeleton.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly powerful for identifying the connections between quaternary carbons and other parts of the molecule, such as the ester linkage and the methylene (B1212753) groups. wikipedia.org

These techniques are especially valuable when studying derivatives of 7-Methyl-3-methylene-7-octenyl propionate, where functional groups may have been added or modified. The following table illustrates hypothetical 2D NMR correlations for a derivative.

Interactive Table: Hypothetical 2D NMR Data for a Derivative of this compound

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| 4.15 (t) | 64.5 | 2.30 | 174.0, 145.0, 35.0 |

| 2.30 (t) | 35.0 | 4.15 | 145.0, 64.5, 49.0 |

| 4.95 (s) | 112.0 | - | 145.0, 35.0, 28.0 |

| 2.10 (m) | 28.0 | 2.05 | 145.0, 112.0, 37.0 |

| 2.05 (m) | 37.0 | 2.10, 4.70 | 146.0, 22.0 |

| 4.70 (s) | 109.0 | 2.05 | 146.0, 37.0, 22.0 |

| 1.70 (s) | 22.0 | - | 146.0, 109.0, 37.0 |

| 2.25 (q) | 27.5 | 1.10 | 174.0, 9.0 |

| 1.10 (t) | 9.0 | 2.25 | 174.0, 27.5 |

Note: This table is a hypothetical example to illustrate the application of 2D NMR techniques.

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its metabolites or reaction intermediates with a high degree of accuracy. uci.edu By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. uci.edu The exact mass of this compound (C₁₃H₂₂O₂) is 210.16198 Da. nih.gov

In metabolomic studies, HRMS can be used to identify and quantify this compound and its transformation products in biological systems. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information that aids in the identification of unknown metabolites. The electron ionization (EI) mass spectrum of this compound shows characteristic fragments that can be used for its identification. nist.gov

Interactive Table: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₂O₂ | nih.govnist.gov |

| Exact Mass | 210.16198 Da | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Key Fragment Ions (m/z) | 57, 67, 81, 93, 121, 136 | nist.gov |

Note: The key fragment ions are based on the NIST mass spectrum. nist.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides real-time information about the functional groups present in a molecule and can be used to monitor the progress of reactions involving this compound. youtube.comspectroscopyonline.com These techniques are non-destructive and can often be performed in situ, providing kinetic and mechanistic data. americanpharmaceuticalreview.combohrium.com

For instance, during the synthesis of this compound via esterification, IR spectroscopy can be used to monitor the disappearance of the O-H stretching band of the alcohol starting material and the appearance of the C=O stretching band of the ester product. Raman spectroscopy is particularly useful for monitoring changes in the C=C double bonds within the molecule. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| C=O (ester) | Stretch | 1730-1750 | Formation of the ester product |

| C=C (alkene) | Stretch | 1640-1680 | Changes in unsaturation |

| C-O (ester) | Stretch | 1000-1300 | Formation of the ester linkage |

| O-H (alcohol) | Stretch | 3200-3600 | Consumption of alcohol reactant |

Note: These are typical wavenumber ranges and can vary slightly depending on the specific molecular environment.

Chromatographic Separations for Isomer Resolution and Purity Assessment (e.g., GC-MS for composition analysis)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.govresearchgate.net It is highly effective for assessing the purity of a sample and for separating and identifying isomers. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern of the eluted compounds. acs.org

For this compound, GC-MS can be used to distinguish it from its structural isomers, such as those with different branching patterns or double bond positions. The retention time in the GC provides a means of separation, while the mass spectrum confirms the identity of each isomer. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as natural product extracts, requires the use of powerful hyphenated techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for this purpose. thermofisher.comnih.govnih.gov In this technique, the liquid chromatograph separates the components of the mixture, and the tandem mass spectrometer provides highly selective and sensitive detection. mdpi.com

The use of techniques like atmospheric pressure chemical ionization (APCI) can be effective for the analysis of less polar compounds like terpene esters by LC-MS. phenomenex.com Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer allows for the quantification of the target analyte with high specificity, even in the presence of co-eluting compounds.

Chiral Analysis for Stereoisomeric Purity and Enantioselective Synthesis Assessment

While this compound itself is not chiral, derivatives of this compound or related terpene esters may contain stereocenters. In such cases, chiral analysis is essential for determining the stereoisomeric purity and for assessing the success of enantioselective syntheses. Chiral gas chromatography (chiral GC) and chiral high-performance liquid chromatography (chiral HPLC) are the primary techniques used for separating enantiomers. gcms.czresearchgate.netresearchgate.net

These methods employ a chiral stationary phase that interacts differently with the two enantiomers of a compound, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com The choice of the chiral stationary phase is critical and often depends on the specific structure of the analyte.

Theoretical and Computational Investigations of 7 Methyl 3 Methylene 7 Octenyl Propionate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. wikipedia.org Methods like Density Functional Theory (DFT) and other ab initio techniques can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. grnjournal.usmdpi.com

Due to the presence of several single bonds, 7-Methyl-3-methylene-7-octenyl propionate (B1217596) can exist in numerous conformations. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. researchgate.net By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. fiveable.me The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

The collection of all conformations and their relative energies is known as the energy landscape. diva-portal.org Understanding this landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor binding site. acs.org Computational methods can identify the global minimum energy conformation as well as other low-energy conformers that might be biologically relevant. nih.gov

Illustrative Data Table: Hypothetical Conformational Analysis of 7-Methyl-3-methylene-7-octenyl propionate

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 180° (anti) | 0.00 | 65.2 |

| 2 | 60° (gauche) | 0.85 | 17.4 |

| 3 | -60° (gauche) | 0.85 | 17.4 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The electronic structure of a molecule dictates its reactivity. jocpr.com Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals. jocpr.com

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. ucsb.eduwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edulibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com The energy and spatial distribution of these orbitals can identify the most reactive sites within this compound. acs.org

Illustrative Data Table: Hypothetical Frontier Orbital Energies of this compound

| Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Localized on the C=C double bonds, indicating nucleophilic character. |

| LUMO | 1.2 | Distributed across the ester group, suggesting an electrophilic site. |

| HOMO-LUMO Gap | 10.7 | A large gap suggests high kinetic stability. |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry can be used to explore potential chemical reactions involving this compound, such as its synthesis, degradation, or interaction with other molecules. nih.govrsc.org By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. acs.orgnih.gov

A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. fiveable.memit.edu The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. ucsb.edu Computational methods can accurately calculate the geometry and energy of transition states, providing crucial insights into the reaction mechanism. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., ligand-receptor binding in pheromone systems)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov In the context of this compound, MD simulations would be invaluable for understanding its interaction with biological receptors, a key aspect of its function as a pheromone. nih.gov

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a water box containing a model of an olfactory receptor protein. nih.gov The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a series of small time steps. wikipedia.org These simulations can reveal how the pheromone approaches and binds to the receptor, the specific amino acid residues involved in the interaction, and the conformational changes that occur in both the ligand and the receptor upon binding. core.ac.ukdovepress.com This information is critical for understanding the molecular basis of olfaction. youtube.comkhanacademy.org

Future Research Directions and Emerging Paradigms for 7 Methyl 3 Methylene 7 Octenyl Propionate

Integration with Systems Chemistry and Synthetic Biology Approaches

The chemical synthesis of 7-Methyl-3-methylene-7-octenyl propionate (B1217596) has been a subject of study, with various routes developed for its production. google.com However, these conventional methods can be complex and may not align with modern principles of sustainable chemistry. The future of its synthesis lies in the adoption of systems-level and bio-inspired manufacturing paradigms.

Systems Chemistry: This field focuses on the emergent properties of complex molecular networks. researchgate.net Future research could explore the synthesis of 7-Methyl-3-methylene-7-octenyl propionate not as a linear process, but as part of a dynamic, self-assembling system. nih.govacs.org This could involve the development of catalytic networks where multiple components work in concert to construct the target molecule from simple precursors, potentially offering higher efficiency and selectivity. Such approaches could lead to novel, one-pot synthetic strategies that are more atom-economical and generate less waste.

Synthetic Biology: The biological production of insect pheromones is a rapidly advancing field, offering a green alternative to traditional chemical synthesis. researchgate.netoup.com There is a significant opportunity to engineer microbial or plant-based systems for the biosynthesis of this compound. nih.gov By elucidating the biosynthetic pathway of this pheromone in the San Jose scale, the relevant genes could be transferred to and optimized in host organisms like Saccharomyces cerevisiae (yeast) or various plant species. researchgate.netnih.gov This approach not only promises a more sustainable production method but also opens the door to producing structural analogs of the pheromone for further biological studies.

Table 1: Potential Synthetic Biology Platforms for Pheromone Production

| Production Platform | Advantages | Potential Challenges for this compound |

| Yeast (e.g., S. cerevisiae) | Well-characterized genetics, rapid growth, scalable fermentation. oup.com | Engineering the specific fatty acid metabolism and final esterification steps. |

| Plants (e.g., Nicotiana benthamiana) | Low-cost cultivation, potential for in-field application. nih.gov | Lower yields compared to microbial systems, complex genetic engineering. |

| Bacteria (e.g., E. coli) | High-yield potential, well-established genetic tools. | Potential toxicity of the pheromone or its precursors to the host. |

Advanced Materials Science Applications (e.g., polymer precursors, bio-inspired materials)

The diene functionality within the this compound structure suggests its potential as a monomer for polymerization. Terpene-based polymers are gaining interest as renewable and biodegradable alternatives to petroleum-based plastics. mdpi.comresearchgate.net

Polymer Precursors: The two methylene (B1212753) groups in the molecule could potentially participate in radical polymerization or other polymerization reactions. beilstein-journals.orguliege.be Research in this area would involve investigating the reactivity of this compound as a monomer, both for homopolymerization and for copolymerization with other monomers. The resulting polymers could exhibit unique properties due to the flexible, branched side chains, potentially finding applications as elastomers or in the formulation of controlled-release devices for the pheromone itself. nih.govacs.orgsemanticscholar.org

Bio-inspired Materials: Nature provides a vast blueprint for the design of functional materials. slu.se The chemical structure of this compound, optimized by evolution for specific molecular recognition at insect olfactory receptors, can inspire the development of new materials. For instance, polymers or surfaces functionalized with this molecule or its mimics could be designed for applications in biosensors or as selective absorbents.

Green Chemistry Innovations in Synthesis and Application

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. yale.eduacs.org Future research on this compound should prioritize the development of synthetic routes that align with these principles.

Sustainable Synthesis: This includes the use of renewable feedstocks, catalytic reagents in place of stoichiometric ones, and safer solvents. acs.orggreenchemistry-toolkit.org For example, developing catalytic methods that avoid the use of hazardous reagents and minimize protection/deprotection steps would be a significant advancement. greenchemistry-toolkit.org Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical CO2 would reduce the environmental impact of its synthesis. Pheromone solid-phase synthesis is another emerging technique that can offer a more environmentally friendly process due to reduced solvent use and waste generation. pharmiweb.com

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. yale.edu |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. acs.org |

| Use of Renewable Feedstocks | Exploring biosynthetic routes from plant-derived starting materials. yale.edu |

| Catalysis | Employing selective catalysts to reduce energy consumption and by-product formation. acs.org |

Cross-Disciplinary Research Opportunities

The study of this compound offers numerous opportunities for collaboration between different scientific fields. semanticscholar.orgnih.govnih.gov

Chemical Ecology and Neuroscience: While the primary function of this compound as a sex pheromone is known, further research could delve into the nuances of its interaction with the insect's olfactory system. nih.govnih.gov This could involve studies on receptor binding, neural signal transduction, and the behavioral responses to different concentrations and enantiomeric forms of the pheromone.

Agricultural Science and Engineering: The development of more effective and sustainable pest management strategies remains a critical goal. nih.govasianpubs.orgresearchgate.net Research in this area could focus on novel formulations for the controlled release of this compound, potentially using some of the bio-inspired polymers mentioned earlier. semanticscholar.org This would improve the efficiency of mating disruption and mass trapping techniques, reducing the need for conventional insecticides. slu.senih.gov

Q & A

Q. What are the validated synthetic routes for 7-methyl-3-methylene-7-octenyl propionate, and how can reaction yields be optimized?

Methodological Answer: Synthesis optimization can employ factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^k factorial design (where k = number of variables) identifies critical factors affecting yield. Response surface methodology (RSM) further refines optimal conditions . Evidence from analogous ester syntheses suggests using hydrazine-mediated cyclization or propionate coupling under inert atmospheres, monitored via GC-MS .

Q. How can researchers characterize the structural and spectral properties of this compound with high precision?

Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) and FT-IR spectroscopy to confirm functional groups (e.g., propionate ester C=O stretch at ~1740 cm⁻¹). Cross-reference with NIST Chemistry WebBook databases for fragmentation patterns in EI-MS and vapor-phase IR spectra . For stereochemical analysis, employ NOESY or computational geometry optimization (e.g., DFT/B3LYP/6-311G**) .

Q. What experimental protocols ensure stability during storage and handling of this compound?

Methodological Answer: Stability studies should follow ICH Q1A guidelines : assess degradation under thermal stress (40–60°C), humidity (75% RH), and UV light. Use HPLC to quantify decomposition products (e.g., hydrolysis to 7-methyl-3-methylene-7-octenol). Store in amber vials under argon at –20°C, with molecular sieves to absorb moisture .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

Methodological Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Use transition state theory (e.g., IRC calculations) to model reaction pathways, such as Diels-Alder cycloadditions. Validate predictions with microkinetic experiments and in situ FT-IR .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis involving this compound?

Methodional Answer: Conduct meta-analysis of published data to identify variables (e.g., catalyst chirality, solvent polarity). Use Bayesian statistics to quantify uncertainty and design robustness tests. For example, compare enantioselectivity of Jacobsen’s catalyst vs. BINOL-phosphoric acids under identical conditions .

Q. How can interfacial adsorption phenomena of this compound on catalytic surfaces be studied at the molecular level?

Methodological Answer: Employ atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to map surface interactions. In situ sum-frequency generation (SFG) spectroscopy reveals orientation dynamics of the ester group on metal oxides (e.g., TiO₂). Compare with MD simulations of adsorption free energies .

Methodological Frameworks for Data Analysis

Designing experiments to investigate structure-activity relationships (SAR) for bioactivity:

Use quantitative SAR (QSAR) models with descriptors like logP, polar surface area, and H-bond donors. Validate via high-throughput screening (HTS) against target enzymes (e.g., lipases), using IC₅₀ values from dose-response curves .

Addressing reproducibility challenges in kinetic studies:

Implement automated reaction calorimetry to monitor enthalpy changes in real time. Cross-validate rate constants using stopped-flow UV-Vis and computational microkinetic models (e.g., CHEMKIN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.